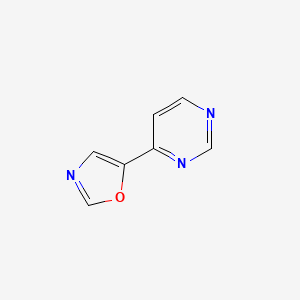

5-(Pyrimidin-4-yl)oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5N3O |

|---|---|

Molecular Weight |

147.13 g/mol |

IUPAC Name |

5-pyrimidin-4-yl-1,3-oxazole |

InChI |

InChI=1S/C7H5N3O/c1-2-8-4-10-6(1)7-3-9-5-11-7/h1-5H |

InChI Key |

PBXXVCXEUBENAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN=C1C2=CN=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Pyrimidin 4 Yl Oxazole and Its Derivatives

Strategies for the Construction of the 5-(Pyrimidin-4-yl)oxazole Nucleus

The assembly of the core this compound structure can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final molecule. The two primary pathways involve the formation of one heterocyclic ring onto a pre-existing version of the other. osi.lvibb.waw.plmdpi.com

This synthetic route commences with a functionalized pyrimidine (B1678525) derivative, onto which the oxazole (B20620) ring is constructed. A prominent method for oxazole synthesis is the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC). nih.gov In this context, a pyrimidine-4-carbaldehyde (B152824) would serve as the key starting material. The reaction proceeds via a base-mediated cycloaddition to form the 5-substituted oxazole ring directly attached to the pyrimidine core. nih.gov This method is valued for its mild conditions and the direct installation of the oxazole moiety at the desired position.

Another classic approach is the Robinson-Gabriel synthesis, which utilizes cyclization of N-acyl-α-amino ketones. A synthetic sequence could involve an α-amino ketone derivative of a pyrimidine which, upon acylation and subsequent dehydration using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), would yield the desired oxazole ring. evitachem.com

Conversely, the pyrimidine ring can be annulated onto a pre-formed, suitably functionalized oxazole. This strategy is particularly common in the synthesis of related fused heterocyclic systems like oxazolo[5,4-d]pyrimidines and provides a blueprint for constructing the linked this compound system. osi.lvibb.waw.plnih.gov A versatile starting material for this approach would be a 5-acyl-oxazole or a related derivative that contains a three-carbon fragment necessary for pyrimidine ring closure.

One powerful method for pyrimidine synthesis is the Biginelli reaction or a related three-component condensation. semanticscholar.org This involves the reaction of an oxazole derivative containing an active methylene (B1212753) group (such as 5-acetyl-oxazole), an aldehyde, and a source of urea (B33335) or amidine. semanticscholar.org The initial condensation product, a dihydropyrimidine, can then be oxidized to furnish the aromatic pyrimidine ring, yielding the target this compound scaffold. semanticscholar.org This approach is highly convergent and allows for significant diversity in the substituents on the pyrimidine ring by varying the aldehyde and urea/amidine components. semanticscholar.org

Fragment-based drug design (FBDD) has emerged as a powerful tool for discovering novel chemical entities. This approach has been successfully applied to the synthesis of 2-(pyrimidin-4-yl)oxazole derivatives, an isomer of the primary subject. nih.gov In a notable study, a series of 2-(pyrimidin-4-yl)oxazole-4-carboxamides were developed as dual inhibitors of the epidermal growth factor receptor (EGFR). nih.gov The synthesis involved coupling a pyrimidine fragment with an oxazole fragment. The general synthetic scheme began with the preparation of ethyl 2-(pyrimidin-4-yl)oxazole-4-carboxylate, which was then hydrolyzed to the corresponding carboxylic acid. This key intermediate was subsequently coupled with a variety of amines to generate a library of amide derivatives. nih.gov

Table 1: Examples of Synthesized 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives Data sourced from computational design and synthesis studies. nih.gov

| Compound ID | Amine Fragment (R Group in -C(O)NHR) |

| 16a | 3-ethynylaniline |

| 16b | 3-amino-N-methylbenzamide |

| 16c | 3-aminobenzonitrile |

| 16d | (3-aminophenyl)(morpholino)methanone |

| 16e | 3-aminobenzamide |

| 16f | 3-aminophenol |

| 16g | 3-aminobenzyl alcohol |

| 16h | 3-amino-N,N-dimethylbenzamide |

| 16i | 3-amino-N-ethylbenzamide |

| 16j | 3-amino-N-cyclopropylbenzamide |

Functionalization and Derivatization of the this compound Scaffold

Once the core nucleus is assembled, further chemical modifications can be performed to explore the chemical space and optimize biological activity. These derivatizations can target either the oxazole or the pyrimidine ring.

The oxazole ring offers several positions for substitution, allowing for the fine-tuning of molecular properties. As demonstrated in the synthesis of 2-(pyrimidin-4-yl)oxazole derivatives, the C4-position of the oxazole ring can be functionalized with a carboxylic acid group, which serves as a handle for creating a diverse library of amides. nih.gov This conversion of an ester to an acid and then to various amides is a robust and widely used strategy for derivatization. nih.gov

Other potential modifications, drawn from general oxazole chemistry, could include electrophilic substitution reactions, although the electron-deficient nature of the linked pyrimidine ring might influence the reactivity. Lithiation of the oxazole ring followed by quenching with various electrophiles is another powerful method for introducing substituents at specific positions.

The pyrimidine ring is also amenable to a wide range of functionalization reactions. ibb.waw.pl A common and effective strategy involves nucleophilic aromatic substitution (SNAr). nih.gov By introducing a good leaving group, such as a halogen (e.g., chlorine), onto the pyrimidine ring during its synthesis, this position becomes activated for substitution by various nucleophiles. Amines, thiols, and alcohols can be readily introduced to append different side chains. This approach has been extensively used in the synthesis of related bioactive heterocyclic compounds. mdpi.comnih.gov

Multi-component Reactions in this compound Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. In the context of this compound synthesis, the van Leusen oxazole synthesis stands out as a pivotal and versatile MCR-type transformation.

The van Leusen reaction facilitates the formation of a 5-substituted oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC). wikipedia.orgmdpi.comorganic-chemistry.org The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. This is followed by an intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring. mdpi.comorganic-chemistry.org

A key development in the synthesis of the target scaffold was reported by Lechel et al. in 2019, who demonstrated a novel oxazole-functionalization of pyrimidine derivatives using the van Leusen synthesis. mdpi.com This method allows for the direct coupling of a pyrimidine-4-carbaldehyde with TosMIC in the presence of a base like potassium carbonate (K₂CO₃) in methanol, affording the this compound core in high yield. mdpi.com This approach is significant for its flexibility and its ability to construct complex molecules bearing multiple heterocyclic systems. mdpi.com

The van Leusen reaction can also be adapted for the one-pot synthesis of 4,5-disubstituted oxazoles. By incorporating an aliphatic halide into the reaction mixture with an aldehyde and TosMIC, researchers have successfully synthesized more complex oxazole derivatives. mdpi.com The use of ionic liquids as the solvent in such reactions has been shown to be effective, highlighting the reaction's adaptability. mdpi.com

| Reaction Type | Key Reactants | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Van Leusen Oxazole Synthesis | Pyrimidine-4-carbaldehyde, TosMIC | K₂CO₃, Methanol | This compound | mdpi.com |

| One-Pot 4,5-Disubstitution | Aldehyde, TosMIC, Aliphatic Halide | Base, Ionic Liquid | 4,5-Disubstituted Oxazoles | mdpi.com |

Advanced Synthetic Techniques and Green Chemistry Considerations in this compound Research

Modern synthetic chemistry emphasizes not only the efficiency of reactions but also their environmental impact. Advanced techniques such as microwave irradiation, ultrasound assistance, and continuous flow synthesis, coupled with green chemistry principles like the use of eco-friendly solvents, are being increasingly applied to the synthesis of heterocyclic compounds, including pyrimidinyl-oxazoles.

Microwave-Assisted Synthesis: Microwave (MW) irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govwjarr.com In the context of the van Leusen reaction, microwave heating has been shown to dramatically reduce reaction times from hours to minutes while often improving yields. acs.org A study demonstrated the selective synthesis of 5-substituted oxazoles from aldehydes and TosMIC using potassium phosphate (B84403) (K₃PO₄) as a base in isopropanol (B130326) under controlled microwave irradiation (e.g., 65 °C for 8 minutes). This method's potential for large-scale synthesis was confirmed, producing the target oxazole on a gram scale with a 96% yield. acs.org

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic irradiation is another green technique that enhances reaction rates through the phenomenon of acoustic cavitation. mdpi.comnih.gov This method offers advantages such as shorter reaction times, mild operating conditions, and often leads to higher product yields compared to conventional heating. nih.gov The synthesis of various oxazole derivatives has been successfully promoted by ultrasound, demonstrating its applicability as an energy-efficient and environmentally benign protocol. researchgate.net For instance, the reaction of α-bromoketones with amides in a deep eutectic solvent under ultrasound irradiation has been reported to produce oxazoles in 90% yield in just 8 minutes, a significant improvement over the 3.5 hours required by thermal methods. researchgate.net

Continuous Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and automation. durham.ac.ukacs.org The synthesis of 4,5-disubstituted oxazoles has been successfully achieved using a fully automated mesofluidic flow reactor. durham.ac.ukacs.org In this system, reactants are pumped through packed columns containing solid-supported reagents and catalysts, facilitating rapid intramolecular cyclization to form the oxazole ring with residence times of only 20-30 minutes. acs.org This technology provides a platform for rapid reaction optimization and on-demand synthesis of compound libraries. durham.ac.uk

Green Solvents: The replacement of volatile and hazardous organic solvents is a core principle of green chemistry. Ionic liquids and deep eutectic solvents (DES) have been explored as alternative media for oxazole synthesis. researchgate.netijpsonline.com Ionic liquids have been used as recyclable solvents in the one-pot van Leusen synthesis of 4,5-disubstituted oxazoles. mdpi.com Similarly, DES have been employed in the ultrasound-assisted synthesis of aminooxazoles, contributing to a more sustainable chemical process. researchgate.net

| Technique | Typical Conditions | Key Advantages | Example Application | Reference |

|---|---|---|---|---|

| Microwave Irradiation | K₃PO₄, Isopropanol, 65 °C, 8 min | Rapid reaction times, high yields, scalability | Van Leusen synthesis of 5-aryl oxazoles | acs.org |

| Ultrasound Irradiation | Deep Eutectic Solvent, Ambient Temp. | Energy efficiency, very short reaction times, mild conditions | Synthesis of aminooxazoles | researchgate.net |

| Continuous Flow | Packed-bed reactor with solid-supported base | Automation, safety, scalability, rapid optimization | Synthesis of 4,5-disubstituted oxazoles | durham.ac.ukacs.org |

| Green Solvents | Ionic Liquids or Deep Eutectic Solvents | Reduced environmental impact, potential for recyclability | One-pot van Leusen synthesis | mdpi.comresearchgate.net |

Computational Chemistry and Molecular Modeling Studies of 5 Pyrimidin 4 Yl Oxazole Derivatives

In Silico Design Approaches for 5-(Pyrimidin-4-yl)oxazole Analogues

The design of novel this compound derivatives leverages a variety of computational strategies to enhance potency, selectivity, and pharmacokinetic properties. These methods can be broadly categorized into fragment-based, ligand-based, and structure-based design.

Fragment-Based Drug Design (FBDD) is a powerful strategy that begins by identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a lead compound with higher affinity and selectivity.

In a notable application of this strategy, FBDD and computational analysis were employed to develop a novel series of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives. These compounds were designed as dual inhibitors of both the wild-type Epidermal Growth Factor Receptor (EGFR) and its mutant variant, EGFRT790M, which is a common mechanism of resistance in cancer therapy. This approach highlights the utility of FBDD in generating potent and targeted inhibitors from simple building blocks.

When the three-dimensional structure of a biological target is unknown, ligand-based design methodologies become crucial. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to this approach.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For scaffolds related to pyrimidinyl-oxazole, 2D and 3D-QSAR studies have been instrumental. For instance, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was performed on a series of N-4-pyrimidinyl-1H-indazol-4-amines to understand their inhibitory activity against leukocyte-specific protein tyrosine kinase (Lck). nih.gov Such models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or other properties are favorable or unfavorable for activity, guiding the design of new analogues with improved potency. nih.govnih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. preprints.org For kinase inhibitors, a common pharmacophore includes features that allow for hydrogen bonding with the kinase hinge region and hydrophobic interactions in the ATP-binding pocket. mdpi.com By aligning a set of active molecules and identifying common features, a pharmacophore model can be generated and used to screen virtual libraries for new compounds with the desired interaction profile.

When high-resolution structures of the target protein are available, Structure-Based Drug Design (SBDD) offers a powerful, rational approach to inhibitor development. nih.gov This methodology involves using the 3D structure of the target, typically obtained from X-ray crystallography or NMR spectroscopy, to design ligands that fit precisely into the binding site and form optimal interactions.

The pyrimidine (B1678525) scaffold is a well-established "hinge-binder" in kinase inhibitors, mimicking the adenine (B156593) portion of ATP. nih.gov SBDD efforts for pyrimidine-based inhibitors, including those with oxazole (B20620) moieties, often focus on the ATP-binding site of kinases like EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov The design process involves:

Docking: Placing virtual representations of candidate molecules into the active site of the target protein to predict their binding orientation and affinity.

Scaffold Hopping: Replacing a core molecular scaffold with a novel one (e.g., designing an oxazolo[5,4-d]pyrimidine (B1261902) from a known purine (B94841) inhibitor) while maintaining key binding interactions. bohrium.com

Structure-Guided Optimization: Iteratively modifying a lead compound based on its docked pose to improve interactions with specific amino acid residues, such as adding substituents to access hydrophobic pockets or introducing groups that can form additional hydrogen bonds. nih.gov

This approach has been successfully used to optimize 2,4,5-trisubstituted pyrimidine compounds as highly potent and selective CDK9 inhibitors. nih.gov

Molecular Docking and Protein-Ligand Interaction Analyses

Molecular docking is a cornerstone of SBDD, providing critical insights into how a ligand may bind to its receptor. This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The analysis of these predicted complexes reveals the specific non-covalent interactions that stabilize the binding.

Molecular docking studies have been extensively used to predict the binding modes of pyrimidine-oxazole derivatives with various protein kinases, which are key targets in cancer therapy. nih.govnih.gov For the related oxazolo[5,4-d]pyrimidine scaffold, docking simulations have successfully predicted binding within the ATP-binding site of VEGFR-2. nih.govnih.gov

These studies often reveal a conserved binding pattern where the pyrimidine ring acts as a scaffold that forms one or more crucial hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. nih.gov For example, docking of pyrimidine-based inhibitors into the EGFR active site consistently shows interactions with key hinge residues. nih.govbohrium.com The remainder of the molecule, including the oxazole ring and its substituents, then extends into adjacent hydrophobic regions of the ATP pocket, contributing to both affinity and selectivity.

The table below summarizes predicted binding energies from docking studies of representative oxazolo[5,4-d]pyrimidine derivatives against the VEGFR-2 kinase, illustrating the application of this technique.

| Compound ID | Target | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |

| Derivative 1 | VEGFR-2 | -11.3 | 25.4 nM | Cys919, Asp1046 |

| Derivative 2 | VEGFR-2 | -10.9 | 47.3 nM | Cys919, Glu885 |

| Derivative 3 | VEGFR-2 | -10.5 | 88.2 nM | Cys919, Asp1046 |

| Sorafenib (Ref.) | VEGFR-2 | -9.28 | - | Cys919, Asp1046, Glu885 |

Data adapted from studies on oxazolo[5,4-d]pyrimidine analogs. The specific values are illustrative of typical docking results reported in the literature. nih.govmdpi.com

The stability of a protein-ligand complex is governed by a network of non-covalent interactions. nih.gov Computational tools are essential for identifying and analyzing these interactions, which include hydrogen bonds, hydrophobic interactions, and π-stacking.

Hydrogen Bonding: For pyrimidine-oxazole based kinase inhibitors, hydrogen bonds with the kinase hinge region are paramount for anchoring the ligand in the ATP binding site. nih.gov Docking studies on oxazolo[5,4-d]pyrimidine derivatives targeting VEGFR-2 consistently predict hydrogen bonds between the heterocyclic core and the backbone amide of Cys919 and the side chain of Glu885. nih.gov The nitrogen atoms in both the pyrimidine and oxazole rings can act as hydrogen bond acceptors, while substituted amino groups can act as donors, forming a stable network of interactions. nih.govmdpi.com

π-Stacking and Hydrophobic Interactions: The aromatic nature of both the pyrimidine and oxazole rings allows for favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe) or tyrosine (Tyr) in the active site. nih.govrsc.orgrsc.org For instance, in studies of oxazolo[5,4-d]pyrimidine derivatives, π-π stacking interactions with Phe918 have been observed to stabilize the ligand complex. nih.gov Furthermore, substituents on the core scaffold are often designed to extend into hydrophobic pockets, where they form van der Waals interactions with nonpolar residues such as leucine, valine, and isoleucine, further enhancing binding affinity. nih.gov

The table below details the specific non-covalent interactions predicted for an oxazolo[5,4-d]pyrimidine derivative within the VEGFR-2 active site.

| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) |

| Hydrogen Bond | Pyrimidine N | Cys919 (backbone NH) | 2.1 |

| Hydrogen Bond | Amino substituent | Asp1046 (side chain O) | 2.9 |

| π-π Stacking | Oxazole Ring | Phe918 | 3.6 |

| π-σ Interaction | Pyrimidine Ring | Val848 | 3.9 |

| Hydrophobic | Aliphatic chain | Leu1035 | - |

Data is a representative example compiled from molecular docking analyses of oxazolo[5,4-d]pyrimidine analogs found in the literature. nih.govnih.gov

Pharmacological Research and Mechanisms of Action for 5 Pyrimidin 4 Yl Oxazole Derivatives

Kinase Inhibition Profiles of 5-(Pyrimidin-4-yl)oxazole Derivatives

Derivatives of the oxazolo[5,4-d]pyrimidine (B1261902) core, a fused ring system analogous to this compound, have demonstrated potent inhibitory activity against a range of protein kinases. The structural similarity of this scaffold to the endogenous ATP molecule allows it to competitively bind to the ATP-binding site of kinases, thereby blocking their enzymatic activity.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies. Oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of both wild-type (WT) and mutant forms of EGFR. mdpi.com

One study identified 3-{[2-(4-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenol and 2-(3-aminophenyl)-N-(3-chlorophenyl)oxazolo[5,4-d]pyrimidin-7-amine as potent EGFR inhibitors with IC50 values of 0.006 µM and 0.007 µM, respectively. mdpi.com Another notable compound, 3-[3-(4-fluorophenyl)-4-{2-[4-(4-methylpiperazin-1-yl)phenyl]oxazolo[5,4-d]pyrimidin-7-yl}-1H-pyrazol-1-yl]propan-1-ol, demonstrated significant potency against mutant EGFR, with IC50 values of 0.152 nM against EGFR LR/CS and 0.113 nM against EGFR d19/CS. mdpi.com Other pyrimidine-based compounds have also shown promise as EGFR inhibitors. For instance, new pyrimidine-5-carbonitrile derivatives have been developed, with one compound exhibiting an IC50 value of 8.29 ± 0.04 nM against EGFR. rsc.org Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as EGFR-TK inhibitors, with some showing significant inhibitory activities with IC50 values of 0.054 µM and 0.135 µM. researchgate.net

| Compound Name | Target | IC50 |

|---|---|---|

| 3-{[2-(4-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenol | EGFR | 0.006 µM |

| 2-(3-aminophenyl)-N-(3-chlorophenyl)oxazolo[5,4-d]pyrimidin-7-amine | EGFR | 0.007 µM |

| 3-[3-(4-fluorophenyl)-4-{2-[4-(4-methylpiperazin-1-yl)phenyl]oxazolo[5,4-d]pyrimidin-7-yl}-1H-pyrazol-1-yl]propan-1-ol | EGFR LR/CS (mutant) | 0.152 nM |

| EGFR d19/CS (mutant) | 0.113 nM |

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines have been identified as potent inhibitors of VEGFR-2 kinase. mdpi.com

The compound 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine was found to be a particularly effective inhibitor, with an IC50 value of 0.33 µM against VEGFR-2 kinase. mdpi.com In silico modeling suggested that the oxazolo[5,4-d]pyrimidine core of this molecule binds to the ATP binding site of VEGFR-2, forming hydrogen bonds with key amino acid residues. mdpi.com Other related derivatives also demonstrated inhibitory activity against VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVEC), a common in vitro model for angiogenesis. mdpi.com For instance, N-(4-{[2-(4-chlorophenyl)-5-methyloxazolo[5,4-d]-pyrimidin-7-yl]amino}phenyl)benzamide and 3-chloro-N-(4-{[2-(4-methoxyphenyl)-5-methyloxazolo[5,4-d]-pyrimidin-7-yl]amino}phenyl)benzamide showed IC50 values of 1.31 ± 0.34 µM and 1.28 ± 0.06 µM, respectively, against VEGF-induced HUVEC proliferation. mdpi.com

| Compound Name | Target | IC50 |

|---|---|---|

| 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine | VEGFR-2 Kinase | 0.33 µM |

| N-(4-{[2-(4-chlorophenyl)-5-methyloxazolo[5,4-d]-pyrimidin-7-yl]amino}phenyl)benzamide | VEGF-induced HUVEC proliferation | 1.31 ± 0.34 µM |

| 3-chloro-N-(4-{[2-(4-methoxyphenyl)-5-methyloxazolo[5,4-d]-pyrimidin-7-yl]amino}phenyl)benzamide | VEGF-induced HUVEC proliferation | 1.28 ± 0.06 µM |

Aurora kinase A (AURKA) is a serine/threonine kinase that plays a critical role in mitosis. Its overexpression is linked to genomic instability and tumorigenesis. A series of fused multicyclic compounds, including oxazolo[5,4-d]pyrimidine derivatives, have been identified as potential inhibitors of AURKA. mdpi.com

One of the most active derivatives, N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea, was found to be an in vitro inhibitor of AURKA with an IC50 value in the range of 1 to 50 nM. mdpi.com Structure-activity relationship (SAR) studies indicated the importance of the pyridyl group at the C(2) position and the N'-phenylurea moiety at the C(7) position of the oxazolo[5,4-d]pyrimidine ring for potent AURKA inhibition. mdpi.com More broadly, pyrimidine-based scaffolds are common among Aurora kinase inhibitors, with several having advanced to clinical trials. mdpi.comlookchem.com

| Compound Name | Target | IC50 |

|---|---|---|

| N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea | AURKA | 1 - 50 nM |

Fibroblast growth factor receptor 1 (FGFR1) is another receptor tyrosine kinase involved in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR1 signaling is implicated in various cancers. A series of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives have been synthesized and evaluated for their ability to inhibit FGFR1. nih.gov

The compound (E)-2-(4-methyl-1-phenylpent-1-en-1-yl)-4,6-dimethyl-5H-oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione demonstrated a pronounced inhibition of FGFR1, with 37.4% inhibition at a concentration of 1.0 µM, which was comparable to the positive control SU5402. mdpi.comnih.gov This compound also showed notable potency at a concentration of 0.1 µM and enhanced selectivity towards FGFR1. mdpi.com

| Compound Name | Target | % Inhibition @ 1.0 µM |

|---|---|---|

| (E)-2-(4-methyl-1-phenylpent-1-en-1-yl)-4,6-dimethyl-5H-oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione | FGFR1 | 37.4% |

Akt, also known as protein kinase B, is a central node in signaling pathways that regulate cell survival, growth, and proliferation. While direct inhibition of Akt by this compound derivatives is not extensively documented in the provided sources, related pyrimidinyl scaffolds have been widely explored as Akt inhibitors. nih.gov

For instance, pyrrolopyrimidine derivatives have been developed as potent Akt inhibitors. nih.gov The coupling of 4-aminopiperidine (B84694) and pyrrolopyrimidine moieties led to the discovery of CCT128930, which inhibits the phosphorylation of Akt substrates. nih.gov Another related scaffold, the 4-aminopyrido[2,3-d]pyrimidine derivative API-1, was found to inhibit Akt by binding to its PH domain and preventing its membrane translocation. nih.gov These examples highlight the potential of the broader pyrimidine (B1678525) scaffold in targeting the Akt signaling pathway.

In addition to the aforementioned kinases, oxazolo[5,4-d]pyrimidine derivatives have been found to inhibit other kinases involved in cancer progression. These include Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key components of the JAK-STAT signaling pathway that regulates immune responses and cell growth. nih.gov The inhibition of these kinases by oxazolo[5,4-d]pyrimidine derivatives suggests a broader therapeutic potential for this class of compounds in cancers where the JAK-STAT pathway is hyperactivated. nih.gov

Receptor Modulation Activities

Derivatives of the oxazolo[5,4-d]pyrimidine scaffold, a fused heterocyclic system analogous to this compound, have been identified as antagonists for several important receptors. mdpi.comresearchgate.net Their activity highlights the potential of this chemical structure in designing targeted therapeutic agents.

Purinergic G Protein-Coupled Receptor (P2Y1) Modulation

The P2Y1 receptor, a member of the purinergic G protein-coupled receptor family, plays a crucial role in various physiological processes, including platelet aggregation and neurotransmission. nih.gov Research has identified certain oxazolo[5,4-d]pyrimidine derivatives as antagonists of the P2Y1 receptor. mdpi.comresearchgate.net P2Y1 receptors are considered valuable therapeutic targets for managing thrombosis, cardiac diseases, and neurological disorders. nih.gov The development of antagonists for this receptor is an active area of research, and the oxazolo[5,4-d]pyrimidine scaffold represents a promising foundation for such agents. mdpi.comresearchgate.net

Transient Receptor Potential Vanilloid Type 1 Receptor (TRPV1) Modulation

The Transient Receptor Potential Vanilloid Type 1 (TRPV1) receptor is a non-selective cation channel involved in pain perception and inflammation. mdpi.comresearchgate.net Its activation leads to an influx of calcium, which can influence fundamental cellular activities like cell proliferation and apoptosis. nih.gov Oxazolo[5,4-d]pyrimidine derivatives have been recognized for their antagonistic activity against the TRPV1 receptor. mdpi.comresearchgate.net Given TRPV1's role in cancer cell signaling and pain mediation, its modulation by these compounds presents a significant area of pharmacological interest. mdpi.com

Angiotensin II Receptor (ATR2) Modulation

The Angiotensin II Receptor Type 2 (ATR2) is part of the renin-angiotensin system, which is critical for regulating blood pressure and fluid balance. Scientific literature indicates that oxazolo[5,4-d]pyrimidine derivatives have been identified as antagonists of the ATR2 receptor. mdpi.comresearchgate.net This antagonistic activity suggests a potential role for these compounds in modulating the physiological effects mediated by this receptor.

Modulation of Cellular Pathways by this compound Derivatives

Beyond direct receptor interaction, these compounds have demonstrated the ability to influence complex cellular pathways, particularly those central to cancer progression, such as angiogenesis and apoptosis.

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. Several this compound derivatives have been investigated as anti-angiogenic agents. mdpi.comnih.gov A series of diarylureas and diarylamides featuring the oxazolo[5,4-d]pyrimidine scaffold were found to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC). nih.gov

One notable compound effectively hindered the migration and the formation of capillary-like tubes by HUVECs and was also shown to suppress the activation of protein kinases by reducing the phosphorylation of PI3K and ERK 1/2. nih.gov Another study identified a potent anti-angiogenic agent, 4-chloro-N-(4-((2-(4-methoxyphenyl)-5-methyloxazolo[5,4-d]pyrimidin-7-yl)amino)phenyl)benzamide, which demonstrated significant inhibitory effects on HUVEC proliferation. mdpi.com

| Compound | Activity | Key Findings | Citations |

|---|---|---|---|

| 4-chloro-N-(4-((2-(4-methoxyphenyl)-5-methyloxazolo[5,4-d]pyrimidin-7-yl)amino)phenyl)benzamide | Anti-angiogenic | Inhibited HUVEC proliferation with an IC50 value of 9.30 ± 1.24 µM. | mdpi.com |

| Diarylureas and Diarylamides with Oxazolo[5,4-d]pyrimidine Scaffold (e.g., Compound 22) | Anti-angiogenic | Effectively inhibited migration and capillary-like tube formation of HUVECs; suppressed PI3K and ERK 1/2 phosphorylation. | nih.gov |

Apoptosis Pathway Elicitation

Apoptosis, or programmed cell death, is a critical cellular mechanism that, when evaded, contributes to cancer development. Research has shown that oxazolo[5,4-d]pyrimidine derivatives can induce apoptosis in cancer cells. nih.govresearchgate.net One of the primary mechanisms involves the inhibition of the BCL-2 protein. researchgate.net By inhibiting BCL-2, these compounds disrupt the anti-apoptotic defenses of cancer cells, leading to the release of pro-apoptotic proteins that initiate the cell death cascade. researchgate.net

Specifically, two series of oxazolo[5,4-d]pyrimidine derivatives featuring an isoxazole (B147169) substituent at the C(2) position and aliphatic-amino chains at the C(7) position were synthesized and found to exhibit BCL-2 inhibitory activity. researchgate.net Furthermore, other studies have confirmed that compounds from this class can activate the caspase cascade, a key component of the apoptotic pathway. nih.gov

| Compound Series | Mechanism of Action | Cellular Outcome | Citations |

|---|---|---|---|

| Oxazolo[5,4-d]pyrimidines with C(2)-isoxazole and C(7)-aliphatic-amino substituents | BCL-2 protein inhibition | Release of pro-apoptotic proteins, leading to apoptosis. | researchgate.net |

| General Oxazolo[5,4-d]pyrimidine derivatives | Activation of the caspase cascade | Induction of programmed cell death. | nih.gov |

P-glycoprotein Inhibition

P-glycoprotein (P-gp) is a crucial membrane transporter that functions as a drug efflux pump, contributing to multidrug resistance (MDR) in many human cancer cells. nih.gov The overexpression of P-gp, encoded by the MDR1 gene, is a significant cause of cancer treatment failure. nih.gov Consequently, the inhibition of P-gp is an important strategy for reversing multidrug resistance. nih.gov

In this context, novel oxazolo[5,4-d]pyrimidine derivatives have been evaluated for their P-gp-inhibitory capabilities. nih.govresearchgate.netnih.gov A study involving a series of 2,7-disubstituted oxazolo[5,4-d]pyrimidines assessed their ability to inhibit P-gp in the HT29 primary colon adenocarcinoma cell line. The potential of these compounds to inhibit P-gp was measured using a rhodamine 123 accumulation assay. researchgate.net Certain compounds from this series demonstrated notable pro-apoptotic and P-gp-inhibitory activity. bohrium.com For instance, compound 3g , which features a 3-(N,N-dimethylamino)propyl substituent, was identified as a promising candidate. nih.gov The investigation into pyrazolo[3,4-d]pyrimidine derivatives has also shown that some compounds in this class can inhibit P-glycoprotein. researchgate.net

| Compound | Key Structural Feature | Assay | Cell Line | Finding |

|---|---|---|---|---|

| Compound 3g | 3-(N,N-dimethylamino)propyl substituent at position 7 | Rhodamine 123 accumulation | HT29 (colon adenocarcinoma) | Demonstrated P-gp inhibitory potential. nih.govbohrium.com |

Broader Biological Activities and Targets

Immunomodulatory Activities (e.g., Immunosuppressive, Immunostimulatory)

Derivatives of pyrimidine-oxazole systems have been found to possess significant immunomodulatory properties. Specifically, research into a series of 7-aminooxazolo[5,4-d]pyrimidines revealed compounds with potent immunosuppressive activity. nih.gov The isoxazole moiety, a key component of the tested compounds, has been previously linked to a variety of immunological activities, including immunosuppressive and immunostimulatory effects. nih.govnih.gov

In vitro biological testing of ten 7-aminooxazolo[5,4-d]pyrimidine derivatives (designated SCM1–10 ) was conducted to evaluate their immunological effects. nih.gov Two compounds, SCM5 and SCM9 , were identified as having the most favorable immunoregulatory profiles. These compounds displayed low toxicity and were potent inhibitors of phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes. nih.gov They also strongly inhibited the lipopolysaccharide-induced proliferation of mouse splenocytes. nih.gov Furthermore, SCM9 demonstrated a moderate suppression of tumor necrosis factor α (TNF-α) production in a human whole blood culture, indicating its potential to modulate inflammatory responses. nih.gov These findings suggest that such compounds could be of therapeutic interest as inhibitors in autoimmune disorders. nih.gov

| Compound | Activity | Observed Effect |

|---|---|---|

| SCM5 | Immunosuppressive | Strongly inhibited proliferation of human peripheral blood lymphocytes and mouse splenocytes. nih.gov |

| SCM9 | Immunosuppressive | Strongly inhibited lymphocyte/splenocyte proliferation and moderately suppressed TNF-α production. nih.gov |

Antiviral Activities

The structural similarity of the oxazolo[5,4-d]pyrimidine system to purine (B94841) bases found in nucleic acids suggests a potential for antiviral activity. nih.gov This hypothesis has been explored through in vitro studies, which have confirmed that certain derivatives exhibit antiviral properties. nih.govresearchgate.net

The same series of 7-aminooxazolo[5,4-d]pyrimidines (SCM1–10 ) that showed immunomodulatory effects were also evaluated for their antiviral activity. nih.gov The study revealed that these compounds were capable of inhibiting the replication of the human herpes virus type-1 (HHV-1) in the A-549 cell line. nih.gov This discovery highlights the potential of the oxazolo[5,4-d]pyrimidine scaffold as a foundation for developing new agents to combat viral infections. nih.gov The broader class of pyrimidine-containing compounds has been extensively reviewed for activity against a wide range of viruses, including influenza, dengue, herpes, hepatitis B and C, and HIV. nih.govmdpi.com Specifically, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

Enzyme Inhibitory Effects (General)

The oxazolo[5,4-d]pyrimidine scaffold has proven to be a versatile structure for designing inhibitors of various enzymes, many of which are implicated in carcinogenesis. researchgate.netmdpi.com This broad enzyme inhibitory profile underscores the therapeutic potential of this class of compounds.

Research has identified oxazolo[5,4-d]pyrimidine derivatives as inhibitors of several key enzyme families:

Protein Kinases : These compounds have shown potent inhibitory activity against several protein kinases. They have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Aurora A kinase, and Janus kinases (JAK1 and JAK2). nih.govmdpi.com For example, compound 5 (2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine) demonstrated an IC₅₀ value of 0.33 µM against VEGFR2 kinase. mdpi.com Another derivative, compound 9 , was a highly potent inhibitor of EGFR mutants, with IC₅₀ values of 0.152 nM and 0.113 nM against EGFR LR/CS and EGFR d19/CS, respectively. mdpi.com

Other Enzymes : Beyond kinases, these derivatives have been shown to inhibit other classes of enzymes. They have been reported as inhibitors of adenosine (B11128) kinase and ubiquitin-activating enzymes (E1 enzymes). nih.govmdpi.com Additionally, they have been investigated as competitive inhibitors of human erythrocytic hypoxanthine-guanine phosphoribosyltransferase (HGPRT), with 2-phenyloxazolo[5,4-d]pyrimidine-7-one showing the highest potency in one study with a Kᵢ of 84 µM. mdpi.com

| Enzyme Target | Example Compound | Activity (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| VEGFR-2 | Compound 5 | 0.33 µM | mdpi.com |

| EGFR (mutant) | Compound 9 | 0.113 - 0.152 nM | mdpi.com |

| Aurora A Kinase | Compound 17 | 1 - 50 nM | mdpi.com |

| HGPRT | 2-phenyloxazolo[5,4-d]pyrimidine-7-one | 84 µM (Kᵢ) | mdpi.com |

Structure Activity Relationship Sar Studies of 5 Pyrimidin 4 Yl Oxazole Analogs

Impact of Substituents on the Oxazole (B20620) Ring on Biological Activity

The substitution pattern on the oxazole ring, particularly at the C2-position of the fused oxazolo[5,4-d]pyrimidine (B1261902) core, plays a critical role in modulating biological activity. Research has shown that aromatic substituents at this position are generally more favorable than aliphatic ones. mdpi.com

For instance, in a series of compounds evaluated for anticancer properties, the introduction of a phenyl ring at the C2-position was a key structural feature. The activity of these derivatives could be further fine-tuned by substituting the phenyl ring. Specifically, the presence of a 4-chloro atom or a methylpiperazine moiety on the C2-phenyl ring was found to be beneficial for antiproliferative activity. Conversely, a methoxy (B1213986) group at the 4-position of the phenyl ring proved to be detrimental to the activity. mdpi.com

Another important substituent at the C2-position is the isoxazole (B147169) group. A 5-amino-3-methyl-isoxazol-4-yl substituent has been identified as a pharmacologically favorable moiety, contributing to the immunosuppressive and potential antitumor activities of the parent compound. nih.govnih.gov The nature of the substituent at C2 can also influence the ease of chemical reactions on the oxazole ring, with the displacement of halogens being most facile at the C2-position compared to C4 or C5. thepharmajournal.com

Influence of Substituents on the Pyrimidine (B1678525) Ring on Biological Activity

Modifications to the pyrimidine portion of the oxazolo[5,4-d]pyrimidine scaffold, particularly at the C7-position, have a significant impact on the biological profile of these analogs. The nature of the substituent at this position can influence the compound's potency and activity.

Structure-activity relationship studies have highlighted that the size and length of the substituent at the C7-position are crucial determinants of activity. nih.gov For instance, the introduction of aliphatic amino chains at this position has been a common strategy in the design of these compounds. nih.govmdpi.com A derivative with a pentylamino substituent at the C7-position was found to completely block the synthesis of the BCL-2 protein. mdpi.com Another potent compound was identified as having a 3-(N,N-dimethylamino)propyl substituent at this position. nih.gov

However, not all substitutions lead to an increase in activity. The introduction of bulky groups such as benzylamino or phenylethylamino at the C7-position resulted in a loss of activity in certain assays. In contrast, compounds bearing hydroxyalkyl substituents were found to lack cytotoxic activity. nih.gov These findings underscore the importance of the specific chemical properties of the C7-substituent for achieving the desired biological effect.

Conformational Analysis and its Relation to Biological Activity

The three-dimensional arrangement of 5-(pyrimidin-4-yl)oxazole analogs and their interaction with biological targets are key to their activity. While detailed conformational analysis studies are not extensively reported, molecular docking simulations provide significant insights into the binding modes of these compounds.

For the fused oxazolo[5,4-d]pyrimidine system, the planarity of the core is an important feature. nih.gov X-ray crystallography has shown that the oxazolo[5,4-d]pyrimidine system is essentially planar, and when substituted with another aromatic system like a 1,2-oxazole group at the C2 position, the two aromatic systems are conjugated. nih.gov This planarity facilitates interactions such as π–π stacking with aromatic amino acid residues in the active site of target proteins, like Phe1047 in Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov

Molecular docking studies have further revealed that the oxazole and pyrimidine rings can engage in π–σ interactions with residues like Leu1035 and Val848 in the VEGFR-2 active site, which helps to stabilize the ligand-protein complex. nih.gov The orientation of substituents, for example, an ethyl chain attached to the C7-amino group, is also critical. The torsion angles of this substituent relative to the planar ring system dictate its positioning within the binding pocket, often placing it in a hydrophobic cavity where it is stabilized by van der Waals interactions. nih.govnih.gov

Bioisosteric Replacements within the Pyrimidine-Oxazole System

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design. researchgate.net The oxazolo[5,4-d]pyrimidine system is itself a classic example of a bioisostere. mdpi.com It is considered a purine (B94841) analog, where the imidazole (B134444) ring of the natural purine base is replaced by an oxazole ring. nih.govmdpi.com This substitution allows these compounds to act as antimetabolites, interfering with the metabolic pathways of nucleic acid synthesis. nih.gov

Studies comparing different heterocyclic cores have shown that the choice of the bioisosteric core is critical for activity. For instance, replacing the oxazolo[5,4-d]pyrimidine or izothiazolo[5,4-d]pyrimidine system with a purine scaffold can lead to changes in biological activity. mdpi.com The oxazole ring itself can serve as a bioisostere for other chemical groups. For example, 5-alkyl-oxazoles have been successfully used as bioisosteres for metabolically labile ethyl esters. nih.gov The strategic use of bioisosteric replacement allows for the optimization of a lead compound's potency, selectivity, and pharmacokinetic properties.

Pharmacophore Identification and Mapping for this compound Derivatives

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the oxazolo[5,4-d]pyrimidine class of compounds, the pharmacophore is largely defined by its structural similarity to purine bases. nih.gov

Key features of the pharmacophore for these derivatives have been identified through SAR and molecular modeling studies. A crucial component is the planar, aromatic oxazolo[5,4-d]pyrimidine core, which facilitates π-stacking and other non-covalent interactions within the target's active site. nih.gov

Specific substitutions have been identified as important pharmacophoric elements:

A substituent at the C2-position: A pharmacologically favorable isoxazole group at this position has been shown to be important for activity. nih.gov In other cases, a substituted phenyl ring at C2 is a key feature. mdpi.com

A substituent at the C7-position: Aliphatic amino chains of appropriate length and with specific functional groups are often required for potent activity. nih.govmdpi.com

Molecular docking studies have helped to map these features onto the active sites of target proteins like VEGFR-2. These studies show the oxazole and pyrimidine rings stabilized by π–π and π–σ interactions, while substituents at C7 occupy hydrophobic pockets. nih.gov This understanding of the key interactions and spatial arrangement of functional groups is invaluable for the design of new, more effective this compound-based therapeutic agents.

Utility of 5 Pyrimidin 4 Yl Oxazole As a Chemical Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Fused Heterocyclic Systems (e.g., Oxazolo[5,4-d]pyrimidines)

One of the most significant applications of 5-(pyrimidin-4-yl)oxazole and its functionalized derivatives is as a direct precursor for the synthesis of fused heterocyclic systems. The oxazolo[5,4-d]pyrimidine (B1261902) core, in particular, is readily accessible from appropriately substituted oxazole (B20620) starting materials. nih.govosi.lv This synthetic strategy is a primary pathway for constructing this important scaffold, which is considered a purine (B94841) analog where an oxazole ring replaces the typical imidazole (B134444) ring. mdpi.combohrium.com

The general synthetic approach involves the cyclization of a pyrimidine (B1678525) ring onto a pre-existing, functionalized oxazole derivative. osi.lv For instance, a C(2)-functionalized 5-aminooxazole-4-carbonitrile (B1331464) serves as a versatile starting point for building a variety of oxazolo[5,4-d]pyrimidines. nih.gov This method typically involves a two-step pathway where the pyrimidine ring is formed, leading to the final fused bicyclic system. nih.gov This accessibility allows for the systematic exploration of the chemical space around the oxazolo[5,4-d]pyrimidine core, which has been extensively studied for its potential as a pharmacophore in drug discovery. bohrium.comresearchgate.net

Scaffold for the Development of Multi-Functional Molecules

The rigid, planar structure derived from this compound, such as the oxazolo[5,4-d]pyrimidine system, serves as an excellent scaffold for the development of multi-functional molecules. bohrium.comresearchgate.net Its structural similarity to natural purines like adenine (B156593) and guanine (B1146940) makes it a privileged core for designing molecules that can interact with biological targets typically addressed by purine analogs, such as protein kinases. nih.govsemanticscholar.org

Researchers have extensively modified this scaffold at various positions to optimize biological activity. For example, attaching different substituents to the C(2) and C(7) positions of the oxazolo[5,4-d]pyrimidine core has led to the development of potent inhibitors for various enzymes implicated in cancer, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). mdpi.com The introduction of aromatic rings, anilino moieties, and aliphatic-amino chains are common strategies to modulate the potency and selectivity of these compounds. mdpi.com This plug-and-play approach highlights the utility of the core structure as a foundational scaffold for creating targeted therapeutic agents.

Below is a table detailing specific oxazolo[5,4-d]pyrimidine derivatives and their inhibitory activities, demonstrating the scaffold's versatility.

| Compound Name | Substituents | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| 3-{[2-(3-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenol | C(2): 3-aminophenyl C(7): 3-hydroxyphenylamino | VEGFR-2 | 0.3 µM | mdpi.com |

| 5-{[2-(3-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino]-2-methoxyphenol | C(2): 3-aminophenyl C(7): 5-amino-2-methoxyphenol | VEGFR-2 | 0.3 µM | mdpi.com |

| N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea | C(2): pyridin-4-yl C(7): N-[4-(2-aminoethyl)phenyl]-N'-phenylurea moiety | AURKA | 1 - 50 nM | mdpi.com |

| 3-[3-(4-fluorophenyl)-4-{2-[4-(4-methylpiperazin-1-yl)phenyl]oxazolo[5,4-d]pyrimidin-7-yl}-1H-pyrazol-1-yl]propan-1-ol | C(2): 4-(4-methylpiperazin-1-yl)phenyl C(7): Substituted pyrazole | EGFR LR/CS Mutant | 0.152 nM | mdpi.com |

Applications in Combinatorial Chemistry Libraries

The robust synthetic routes originating from this compound and its analogs make it highly suitable for the construction of combinatorial chemistry libraries. These libraries, containing a large number of structurally related compounds, are essential tools in high-throughput screening for drug discovery. nih.gov The ability to easily modify the core scaffold at multiple positions allows for the rapid generation of molecular diversity.

For instance, a library of 249 heterocyclic compounds, which included oxazolo[5,4-d]pyrimidine derivatives, was prepared to screen for inhibitors of EGFR and its mutants. mdpi.com The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a related fused pyrimidine system, is also described as a "privileged scaffold for combinatorial library design" due to its synthetic versatility. nih.gov This highlights a broader trend where fused pyrimidine systems, accessible from precursors like this compound, are strategically employed to generate large collections of molecules for identifying novel bioactive agents.

Strategic Importance in Heterocyclic Chemistry for Accessing Diverse Molecular Architectures

The this compound unit holds strategic importance in heterocyclic chemistry by providing reliable access to a diverse range of complex molecular architectures. researchgate.net Fused pyrimidine systems are integral components of numerous FDA-approved drugs and are central to the development of new therapeutic agents, particularly in oncology. frontiersin.org The oxazolo[5,4-d]pyrimidine system derived from this building block is a key example, showing a wide spectrum of biological activities, including anticancer, antiviral, and immunosuppressive properties. nih.govmdpi.com

The value of this building block lies in its ability to act as a synthetic linchpin, connecting simple starting materials to high-value, complex heterocyclic structures. Its role as a precursor to purine bioisosteres is particularly noteworthy, allowing chemists to design molecules that can effectively mimic natural nucleic acid bases and interact with their corresponding biological targets. researchgate.netfrontiersin.org This strategic positioning makes this compound and related compounds indispensable tools for advancing medicinal chemistry and the broader field of heterocyclic synthesis.

Future Research Perspectives for the 5 Pyrimidin 4 Yl Oxazole Scaffold

Exploration of Novel Synthetic Pathways

While established methods exist for the synthesis of pyrimidine (B1678525) and oxazole (B20620) rings, future research will likely focus on creating more efficient, versatile, and scalable pathways to generate diverse libraries of 5-(pyrimidin-4-yl)oxazole derivatives.

One promising avenue is the adaptation of multi-component reactions. For instance, strategies analogous to the Biginelli reaction, which efficiently produces dihydropyrimidines, could be explored. clockss.org Subsequent dehydrogenation offers a robust method for synthesizing the pyrimidine core, which can then be coupled with a pre-functionalized oxazole. clockss.org This approach allows for wide diversity in substituents on the pyrimidine ring. clockss.org

Furthermore, classic oxazole syntheses, such as the van Leusen oxazole synthesis which utilizes tosylmethyl isocyanide (TosMIC), could be optimized for this specific scaffold. nih.gov Microwave-assisted van Leusen synthesis has shown potential for high-yield, efficient production of 5-aryl-1,3-oxazoles and could be adapted for pyrimidinyl analogues. nih.gov The development of solid-phase synthetic routes, perhaps using an immobilized sulfonylmethyl isocyanide resin, could facilitate the rapid generation of compound libraries for high-throughput screening. nih.gov

A recently developed synthetic pathway for 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives provides a foundation for future exploration. nih.gov Further investigation into modifying this route to allow for broader substituent diversity at various positions on both heterocyclic rings is a logical next step for expanding the chemical space of this scaffold.

Identification of Undiscovered Biological Targets

The this compound scaffold has been successfully designed to target the epidermal growth factor receptor (EGFR), with derivatives showing dual inhibitory activity against both wild-type (WT) and T790M mutant variants. nih.gov However, the structural similarity of this scaffold to other privileged structures in medicinal chemistry, such as purine (B94841) isosteres, suggests it may interact with a much broader range of biological targets.

Future research should focus on screening this compound libraries against various enzyme families. Given that the closely related fused oxazolo[5,4-d]pyrimidine (B1261902) scaffold has shown inhibitory activity against multiple kinases, this is a particularly promising area. mdpi.com Potential undiscovered targets could include:

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key regulator of angiogenesis, inhibition of which is a validated anti-cancer strategy. nih.govresearchgate.net

Janus Kinases (JAK1, JAK2): Important mediators in cytokine signaling pathways implicated in inflammatory diseases and cancers. nih.gov

Aurora A Kinase: A serine/threonine kinase involved in mitotic progression, often overexpressed in tumors. nih.gov

Beyond kinases, other enzyme classes warrant investigation. The oxazolo[5,4-d]pyrimidine scaffold has been found to inhibit adenosine (B11128) kinase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). mdpi.comnih.gov Additionally, based on scaffold hopping strategies from known ligands, cannabinoid receptors (CB₂) have been identified as a target for some oxazolopyrimidine derivatives, suggesting another potential therapeutic area for the this compound core. nih.gov

Integration with Emerging Drug Discovery Technologies

The advancement of drug discovery technologies offers new opportunities to unlock the full potential of the this compound scaffold. Fragment-Based Drug Design (FBDD) is one such technology that has already proven effective. nih.gov By using in silico FBDD, novel chemical series of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives were successfully developed as dual EGFR kinase inhibitors. nih.gov This approach involves screening smaller molecular fragments to identify those that bind weakly to a target, and then growing or linking these fragments to create a more potent lead compound. This method is particularly well-suited for exploring the chemical space around the scaffold to optimize interactions with a target's binding site.

High-Throughput Screening (HTS) of diverse libraries of this compound derivatives against large panels of biological targets will be crucial for identifying novel activities. As synthetic methods become more efficient, the ability to generate large and varied compound libraries will make HTS a powerful tool for uncovering unexpected therapeutic applications.

Furthermore, the integration of technologies like DNA-encoded libraries (DEL) could dramatically accelerate the discovery process. By attaching a unique DNA tag to each compound, massive libraries of scaffold derivatives can be screened simultaneously against a target protein, rapidly identifying promising hits for further development.

Development of Advanced Computational Models for Scaffold Optimization

Computational chemistry is an indispensable tool for modern drug discovery and will be central to the future development of the this compound scaffold. In silico techniques have already been employed to design dual EGFR inhibitors based on this core structure. nih.gov

Future efforts should focus on creating more sophisticated and predictive computational models. Key areas for development include:

Molecular Docking and Scoring: Advanced docking algorithms can provide deeper insights into the specific binding modes of scaffold derivatives within a target's active site. nih.govresearchgate.net Developing more accurate scoring functions will be critical for correctly ranking the binding affinities of different compounds and prioritizing them for synthesis.

ADMET Profiling: Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to reduce late-stage attrition in drug development. nih.gov Refining computational ADMET models specifically trained on heterocyclic compounds like this compound will improve the ability to design molecules with favorable drug-like properties.

Quantitative Structure-Activity Relationship (QSAR): As more biological data for this scaffold becomes available, robust QSAR models can be built. These models mathematically correlate structural features of the molecules with their biological activity, enabling the prediction of potency for novel, unsynthesized derivatives and guiding the design of more effective compounds.

By leveraging these advanced computational approaches, researchers can more efficiently navigate the vast chemical space of the this compound scaffold, accelerating the journey from initial hit to optimized clinical candidate.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.